6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
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Description
6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .
Mode of Action
The compound acts as a potent and selective antagonist at the 5-HT6R . It binds to the receptor, blocking its activation and thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound affects the levels of neurotransmitters in the brain. Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
The compound exhibits a good pharmacokinetic profile . It has potent in vitro binding affinity and functional antagonistic activity at the 5-HT6R . It also shows excellent selectivity and no Cytochrome P450 liabilities, suggesting a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on cognitive function. By antagonizing the 5-HT6R and influencing neurotransmitter levels, the compound can improve cognitive function in numerous animal models .
Properties
IUPAC Name |
6-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-4-3-7-17(10-11)23(19,20)15-9-12-8-13(21-2)5-6-14(12)22-16(15)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOLJAUXVIXBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.